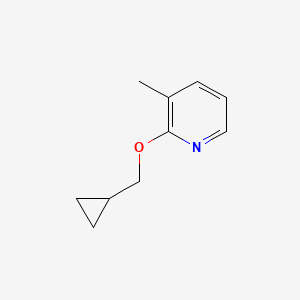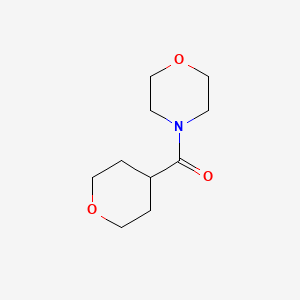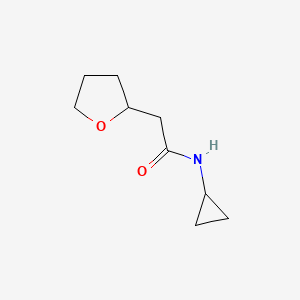![molecular formula C12H13NO2 B6496813 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole CAS No. 1455679-25-0](/img/structure/B6496813.png)
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “methyl” groups suggest the presence of -CH3 groups, and “phenoxy” indicates a phenol group connected through an oxygen atom. The “oxazole” part suggests a five-membered ring containing one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure would be based on the arrangement of the atoms and the bonds between them. The oxazole ring, being a heterocyclic compound, would form the core of the molecule, with the methyl and phenoxy groups attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The oxazole ring might undergo reactions typical for heterocyclic compounds, while the methyl and phenoxy groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. The presence of the polar oxazole ring and phenoxy group might influence these properties .Aplicaciones Científicas De Investigación
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole has been studied extensively in recent years due to its potential applications in the fields of science and medicine. It has been investigated as a potential antioxidant, antimicrobial, and anti-inflammatory agent. In addition, this compound has also been studied for its potential applications in cancer therapy and as an anti-diabetic agent.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole is still not fully understood. However, it is believed that this compound may act as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species. In addition, this compound may also act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In animal studies, this compound has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, this compound has been shown to possess anti-diabetic and anti-cancer activities in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole has several advantages for laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. In addition, this compound is a stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic to some organisms and can cause adverse reactions in some animal models.
Direcciones Futuras
The potential applications of 5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole are still being explored. Further research is needed to better understand the mechanism of action of this compound and to identify new uses for this compound. In addition, further studies are needed to evaluate the safety and efficacy of this compound for various medical conditions. Possible future directions for research on this compound include the development of more effective delivery systems, the evaluation of this compound as an adjuvant for cancer therapy, and the investigation of this compound as an anti-diabetic agent.
Métodos De Síntesis
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole can be synthesized in a variety of ways, including a condensation reaction between 2-methylphenol and 2-aminoacetaldehyde, or a condensation reaction between 2-methylphenol and 2-aminobenzaldehyde. In addition, this compound can also be synthesized by a reaction between 2-methylphenol and ethyl acetoacetate. The synthesis of this compound from 2-methylphenol and 2-aminoacetaldehyde is the most commonly used method.
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-5-3-4-6-12(9)14-8-11-7-10(2)15-13-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKRXKODKZLHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)
